molecular formula C16H14N2O2S B2842951 Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate CAS No. 115919-87-4

Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2842951
M. Wt: 298.36
InChI Key: RHLVCLJIDVQESM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new series of pyridine and thienopyridine derivatives were synthesized as antimicrobial agents. The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a precursor to prepare a new series of pyridine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the InChI code for ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate is 1S/C14H18N2O2S/c1-3-5-6-9-7-8-10-11(15)12(14(17)18-4-2)19-13(10)16-9/h7-8H,3-6,15H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate has a molecular weight of 278.38 and is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed annulation process to synthesize highly functionalized tetrahydropyridines, a reaction relevant to ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (Zhu, Lan, & Kwon, 2003).

  • Photophysical Properties Study : A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized and their spectral-fluorescent properties were thoroughly investigated, showing the relation to chemical structure (Ershov et al., 2019).

  • Crystal Structure Optimization : The crystal structures of related fused pyridine derivatives were optimized using semi-empirical methods, providing insights into conformational discrepancies and crystal packing effects (Jotani, 2015).

Synthetic Methodologies

  • Novel Synthesis Methods : A new method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described, relevant to the synthesis of ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (Santilli, Kim, & Wanser, 1971).

  • Fused System Synthesis : The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems was achieved, utilizing ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).

Applications in Chemistry

  • Dye Synthesis : The synthesis of 3-amino-4-phenylthieno[2,3-c]isothiazole and its derivatives were used to prepare a range of azo disperse dyes, demonstrating practical applications in the dye industry (Pawar et al., 2005).

  • Antioxidant Activity Study : New pyrrolyl selenolopyridine compounds synthesized from related esters demonstrated remarkable antioxidant activity, indicating potential biomedical applications (Zaki et al., 2017).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For example, ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate has been labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 .

Future Directions

The future directions for the study of Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate and similar compounds could include further exploration of their antimicrobial properties and potential applications in the pharmaceutical industry .

properties

IUPAC Name

ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-16(19)14-13(17)11-8-9-12(18-15(11)21-14)10-6-4-3-5-7-10/h3-9H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLVCLJIDVQESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate

Citations

For This Compound
1
Citations
F Attaby, AH El-Ghandour, AR Sayed… - Current Bioactive …, 2013 - ingentaconnect.com
A new and efficient method for the preparation of 3-amino-6-thieno[2,3-b]pyridine-2-carbohydrazides and pyrido[3',2':4,5]thieno[3,2-d]pyramidinones from one-pot synthesis has been …
Number of citations: 2 www.ingentaconnect.com

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